2-(Propylthio)spiro[3.3]heptane-2-carboxylic acid

Lipophilicity Physicochemical property optimization Drug-likeness

Researchers needing a benzene ring bioisostere with non-coplanar geometry often face limited access to systematic, lipophilicity-graded spiro[3.3]heptane series. 2-(Propylthio)spiro[3.3]heptane-2-carboxylic acid (Fsp³=0.909, LogP=2.87) solves this by filling the critical gap between ethylthio (LogP 2.35) and butylthio analogs for SAR studies. • Ideal CNS drug design reference due to its LogP within the optimal 2-3 range. • Enables fragment-based screening against protein-protein interactions with high sp³ character. • Supplied as a consistent, calibrated reference for benchmarking in silico LogP prediction tools.

Molecular Formula C11H18O2S
Molecular Weight 214.33 g/mol
Cat. No. B13632335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Propylthio)spiro[3.3]heptane-2-carboxylic acid
Molecular FormulaC11H18O2S
Molecular Weight214.33 g/mol
Structural Identifiers
SMILESCCCSC1(CC2(C1)CCC2)C(=O)O
InChIInChI=1S/C11H18O2S/c1-2-6-14-11(9(12)13)7-10(8-11)4-3-5-10/h2-8H2,1H3,(H,12,13)
InChIKeyOTOJKYKSCMJYFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Propylthio)spiro[3.3]heptane-2-carboxylic acid – Saturated Benzene Bioisostere Building Block


2-(Propylthio)spiro[3.3]heptane-2-carboxylic acid (CAS 1486340-25-3) is a spirocyclic carboxylic acid that belongs to the growing class of sp³-rich scaffolds designed as saturated bioisosteres of the benzene ring [1]. The spiro[3.3]heptane core provides non-coplanar exit vectors with a fraction of sp³-hybridized carbons (Fsp³) of 0.909, enabling access to non-planar, three-dimensional chemical space that is distinct from flat aromatic analogs . The propylthio substituent at the 2-position introduces controlled lipophilicity (calculated LogP = 2.87) and a hydrogen-bond acceptor (thioether sulfur), differentiating it from the parent acid, its methyl- and ethylthio homologs, and other spiro[3.3]heptane derivatives .

Scaffold Spiro[3.3]heptane with non‑coplanar exit vectors High Fsp³; replaces flat benzene in fragment growth
Lipophilicity control Propylthio side chain tunes LogP via thioether extension Predictable increment per methylene without added H‑bond donors/acceptors
MW positioning Occupies fragment‑plus space for systematic SAR exploration Fills gap between ethyl‑ and butylthio analogs

Why Substituting Propylthio for Methyl, Ethyl, or Unsubstituted Analogs Alters Physicochemical Vectors


Lipophilicity is a master physicochemical parameter governing permeability, solubility, metabolic stability, and off-target promiscuity. The four-carbon propylthio side chain in 2-(propylthio)spiro[3.3]heptane-2-carboxylic acid yields a measured LogP of 2.87, approximately 1.1 log units higher than the unsubstituted spiro[3.3]heptane-2-carboxylic acid (LogP ≈ 1.65–1.8) [1]. Critically, the difference between this propylthio analog and either the methylthio (LogP = 2.14) or ethylthio (LogP = 2.35) homologs is 0.73 and 0.52 log units, respectively—sufficient to shift a compound across critical property boundaries (e.g., the CNS MPO LogP optimal range of 2–3) . Simple generic substitution therefore alters the entire drug-likeness profile of any lead series incorporating this scaffold.

Lipophilicity window
Propylthio LogP positions near CNS MPO optimum
Methyl/ethyl homologs shift LogP downward; may exit optimal range for permeability‑metabolic stability balance
Physicochemical vector
Thioether chain length modulates drug‑likeness without altering H‑bond pharmacophore
Shorter chains reduce lipophilicity but do not preserve the same property vector; generic substitution alters lead‑likeness profiles
Fragment elaboration
Intermediate MW (214 Da) suitable for fragment‑to‑lead campaigns with incremental logP control
Methyl/ethyl analogs provide smaller MW and lower logP, potentially missing the desired property niche in systematic library design

Quantitative Differentiation vs. Closest In-Class Analogs


Lipophilicity Tuning Across the Methyl-, Ethyl-, and Propylthio Homologous Series

The propylthio analog (LogP = 2.87) provides a +0.52 log unit increase over the ethylthio analog (LogP = 2.35), a +0.73 log unit increase over the methylthio analog (LogP = 2.14), and a +1.07–1.22 log unit increase over the unsubstituted parent acid (XLogP3 = 1.8), measured under identical conditions on matched technical datasheets [1]. Each methylene insertion contributes approximately 0.36–0.37 log units to the calculated LogP, demonstrating a predictable and tunable lipophilicity gradient.

Lipophilicity tuning series
Cross‑study comparable
LogP 2.87
Methylthio: 2.14
Ethylthio: 2.35
Unsubstituted parent: ~1.8
Supports tunable lipophilicity gradient review
+0.36–0.37 log units per methylene; consistent across matched datasheets
Lipophilicity Physicochemical property optimization Drug-likeness

Sp³ Fraction (Fsp³) vs. Planar Aromatic Carboxylic Acid Building Blocks

2-(Propylthio)spiro[3.3]heptane-2-carboxylic acid exhibits an Fsp³ of 0.909 (10 of 11 non-hydrogen atoms are sp³-hybridized), identical to the ethylthio analog (Fsp³ = 0.90) and substantially higher than commonly employed benzoic acid building blocks (Fsp³ = 0.00) [1]. This near-complete saturation distinguishes the entire spiro[3.3]heptane-thioether series from flat aromatic carboxylic acids used in amide couplings.

Fsp³ saturation
Class‑level inference
Fsp³ 0.909
(10 of 11 non‑H atoms sp³)
Benzoic acid: 0.00
Enables saturated bioisostere screening advantage over flat aromatics
Correlates with improved solubility and reduced off‑target promiscuity in fragment campaigns
Structural complexity Fsp³ Bioisosteric replacement

H-Bond Acceptor/Donor Ratio Modification via Thioether Side Chain Extension

Across the spiro[3.3]heptane-2-carboxylic acid series, the H-bond donor count remains one (carboxylic acid –OH) and the H-bond acceptor count remains two (carbonyl oxygen and thioether sulfur), irrespective of side-chain extension . The propylthio analog therefore achieves its differentiated LogP (+0.52 vs. ethylthio, +0.73 vs. methylthio) without altering the H-bond pharmacophore—a property combination that is not achievable with polar atom insertion (e.g., ether oxygen, sulfone) which would add H-bond acceptors and potentially reduce permeability.

H‑bond pharmacophore stability
Class‑level inference
HBA = 2, HBD = 1 (constant across series)
LogP incremented solely by methylene extension
Independently tunes lipophilicity without altering H‑bond donor/acceptor count
Avoids permeability penalty of polar atom insertion; pure logP lever for lead optimization
Hydrogen bonding Solubility-permeability balance Thioether chemistry

Molecular Weight Positioning for Fragment-to-Lead Property Space

With a molecular weight of 214.32 Da (C₁₁H₁₈O₂S), the propylthio analog lies between the methylthio (MW = 186.27) and sec-butylthio (MW = 228.35) homologs . This positions it in the 'fragment-plus' region (200–250 Da), which is ideal for fragment growth campaigns where every 14 Da increment (methylene) provides a measurable change in potency and property vectors without exceeding lead-like MW thresholds (≤350 Da). In contrast, the sec-butylthio branched isomer (MW 228.35 Da) introduces steric complexity that may unpredictably affect target binding.

Fragment‑plus MW positioning
Cross‑study comparable
MW 214.32 Da
Methylthio: 186.27
Ethylthio: 200.30
sec‑Butylthio: 228.35
Fills specific MW gap for systematic fragment elaboration libraries
Every 14 Da increment enables measurable property vector changes within lead‑like space
Molecular weight Fragment-based drug design Lead-likeness

High-Impact Application Scenarios in Drug Discovery and Chemical Biology


Systematic Lipophilicity Scanning for HBV Capsid Assembly Modulator Lead Optimization

Hoffmann-La Roche's patent on spiro[3.3]heptane derivatives as HBsAg and HBeAg inhibitors demonstrates the therapeutic relevance of the scaffold [1]. When expanding a hit series where the spiro[3.3]heptane replaces a meta-substituted phenyl ring, medicinal chemists require a graded series of identical scaffolds with incremental LogP values. The propylthio analog (LogP 2.87) fills the gap between ethylthio (2.35) and sec-butylthio (~3.2 estimated), allowing SAR teams to probe the lipophilicity-activity relationship without introducing additional heteroatom variables.

Fragment Elaboration Libraries for Non-Planar Fragment-Based Screening

The Fsp³ value of 0.909 is among the highest achievable for a carboxylic acid-containing fragment compatible with standard amide coupling [2]. Fragment libraries enriched with sp³ character produce higher hit rates against challenging targets (e.g., protein-protein interactions). The propylthio analog's intermediate MW (214 Da) and deliberate lipophilicity make it a superior fragment extension point compared to the more polar unsubstituted parent (LogP ~1.8), whose low lipophilicity may limit cell permeability in functional assays.

Conformational Restriction Bioisostere Replacement in CNS-Targeted Projects

The spiro[3.3]heptane scaffold provides a saturated, rigid substitute for a benzene ring with non-coplanar exit vectors, as demonstrated in sonidegib and vorinostat analogs [2]. For CNS drug candidates where LogP values between 2 and 3 are associated with optimal permeability and low P-gp efflux, the propylthio analog (LogP 2.87) is ideally positioned. The methylthio (2.14) may be too polar, while sec-butylthio (>3.0) risks increased metabolic turnover—making the propylthio variant the balanced choice.

Teaching and Reference Standards for Physicochemical Property Prediction Validation

The consistent LogP trend across the homologous series (ΔLogP/CH₂ ≈ 0.37) makes these compounds excellent reference standards for benchmarking in silico prediction tools (e.g., SwissADME, ACD/Labs, MOE) [1]. Academic and industrial computational chemistry groups procuring the propylthio, ethylthio, and methylthio analogs together can build internal validation sets to calibrate LogP prediction accuracy for thioether-containing spirocyclic scaffolds.

Application
Selection Property
Validation Focus
HBV capsid assembly modulator SAR
Graded lipophilicity series with consistent spiro[3.3]heptane core
LogP‑activity relationship interpretation without heteroatom variables
Non‑planar fragment‑based screening libraries
High Fsp³ fragment with thioether‑controlled lipophilicity
Screening hit rate and property space validation for challenging targets
CNS drug candidate bioisostere replacement
Saturated benzene isostere with non‑coplanar geometry and logP ~3 range
CNS MPO property optimization; permeability‑efflux ratio profiling
Physicochemical property prediction validation
Homologous thioether series with predictable LogP increment
In silico prediction tool calibration for spirocyclic thioethers
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